9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile
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Overview
Description
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of these functional groups makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cycloaddition of an azomethine ylide can be employed to construct the bicyclic framework . Another approach involves the use of radical cyclization protocols, such as the SmI2-mediated radical cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed aerobic oxidation, can enhance the efficiency of the synthesis . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Involves the use of reducing agents to convert the nitrile group to other functional groups.
Substitution: Reactions where functional groups on the bicyclic framework are replaced by other groups.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, reduced amines, and substituted derivatives of the bicyclic framework.
Scientific Research Applications
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile involves its ability to catalyze oxidation reactions. The compound, along with copper catalysts, facilitates the aerobic oxidation of alcohols to carbonyl compounds . This process involves the transfer of electrons and the formation of reactive intermediates, leading to the desired oxidation products.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in similar oxidation reactions.
2-Azaadamantane-N-oxyl: Another nitroxyl radical with similar catalytic properties.
1-Methyl-2-azaadamantane-N-oxyl: A derivative with comparable reactivity.
Uniqueness
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile is unique due to its specific bicyclic structure and the presence of both a nitrile group and a nitrogen atom. This combination of functional groups enhances its reactivity and makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
92586-89-5 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile |
InChI |
InChI=1S/C21H20N2O/c22-14-23-19(15-8-3-1-4-9-15)17-12-7-13-18(21(17)24)20(23)16-10-5-2-6-11-16/h1-6,8-11,17-20H,7,12-13H2 |
InChI Key |
PDIGTHXVBHUURV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N(C(C(C1)C2=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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